molecular formula C9H8N2O B14604045 2-Methyl-3-oxo-3lambda~5~-quinazoline CAS No. 58758-66-0

2-Methyl-3-oxo-3lambda~5~-quinazoline

Cat. No.: B14604045
CAS No.: 58758-66-0
M. Wt: 160.17 g/mol
InChI Key: TWMCPKMLXDZUQU-UHFFFAOYSA-N
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Description

2-Methylquinazoline 3-oxide is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinazoline 3-oxide typically involves the oxidation of 2-methylquinazoline. One common method employs hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as the oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction mechanism involves the formation of an ethoxymethyleneamino derivative or Schiff base, followed by cyclocondensation to afford the desired 3-oxide derivative .

Industrial Production Methods

Industrial production methods for 2-Methylquinazoline 3-oxide are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity, making the process more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinazoline 3-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, such as quinazoline N-oxides, substituted quinazolines, and reduced quinazolines. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylquinazoline 3-oxide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-1/2 (COX-1/2) and lipoxygenase-5 (LOX-5) enzymes, which are involved in inflammatory processes . The compound’s ability to scavenge free radicals also contributes to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, which lacks the 3-oxide group.

    Quinazoline N-oxides: Other N-oxide derivatives of quinazoline.

    Quinazolinones: Compounds with a carbonyl group at the 4-position instead of the 3-oxide group.

Uniqueness

2-Methylquinazoline 3-oxide is unique due to its specific oxidation state and the presence of the 3-oxide group This structural feature imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives

Properties

CAS No.

58758-66-0

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C9H8N2O/c1-7-10-9-5-3-2-4-8(9)6-11(7)12/h2-6H,1H3

InChI Key

TWMCPKMLXDZUQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=[N+]1[O-]

Origin of Product

United States

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